2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine
Description
Properties
Molecular Formula |
C10H11NO2S3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-2-thiophen-2-ylsulfonylethanamine |
InChI |
InChI=1S/C10H11NO2S3/c11-7-9(8-3-1-5-14-8)16(12,13)10-4-2-6-15-10/h1-6,9H,7,11H2 |
InChI Key |
RGRQKPJZDCSIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Acylation Catalyst Systems
Friedel-Crafts acylation, widely used in thiophene derivatization, can be adapted for sulfonyl introduction. In EP0367233A2, thiophene is acylated using hippuryl chloride (benzoylglycine chloride) or 2-phenyl-5-oxazolone in the presence of AlCl₃. By substituting the acylating agent with a sulfonyl-containing analogue (e.g., thienylsulfonyl chloride), the sulfonyl group can be incorporated.
Key Steps:
-
Premixing Catalyst and Sulfonylating Agent : AlCl₃ is premixed with thienylsulfonyl chloride to activate the electrophile.
-
Thiophene Addition : Thiophene is added at 0–4°C to minimize side reactions.
-
Reduction and Hydrolysis : The intermediate ketone is reduced (e.g., via Zn/HCl) and hydrolyzed to yield the ethylamine backbone.
Challenges:
-
Sulfonyl chlorides are less reactive than acyl chlorides, necessitating higher temperatures or prolonged reaction times.
-
Regioselectivity must be controlled to ensure sulfonation at the 2-position of thiophene.
Grignard Reaction with Sulfonylated Thiophene
Synthesis of Sulfonylated Thiophene Precursors
CN101885720B outlines a route to 2-thiophene ethanol via bromination, Grignard reaction, and ammonolysis. Adapting this method:
-
Bromination : Thiophene is brominated at -10–10°C using N-bromosuccinimide (NBS) to yield 2-bromothiophene.
-
Sulfonation : 2-Bromothiophene is treated with chlorosulfonic acid at 0°C to introduce the sulfonyl group, producing 2-bromo-5-sulfothienyl chloride.
-
Grignard Reaction : The sulfonylated bromide reacts with Mg to form a Grignard reagent, which is quenched with ethylene oxide to yield 2-(2-thienylsulphonyl)ethanol.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, CH₂Cl₂, -10°C | 72–86% |
| Sulfonation | ClSO₃H, 0°C, 2h | 65% |
| Grignard & Quenching | Mg, THF, ethylene oxide, 0–20°C | 52% |
Conversion to Ethylamine
The alcohol intermediate undergoes Mitsunobu reaction with phthalimide, followed by hydrazinolysis to release the primary amine.
Reductive Amination of Sulfonylated Ketones
Ketone Synthesis
EP0342118A1 details the reduction of 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine. For the target compound:
Reaction Scheme:
Key Conditions :
Direct Sulfonation of 2-(2-Thienyl)ethylamine
Modified Approach:
-
Protection of Amine : Benzyl chloroformate protects the amine as a carbamate.
-
Sulfonation : Directed ortho-sulfonation using SO₃·pyridine complex at the 5-position of the thienyl ring.
-
Deprotection : Hydrogenolysis removes the carbamate, yielding the target compound.
Challenges:
-
Sulfonation regioselectivity requires careful control of reaction conditions.
-
Multiple protection/deprotection steps reduce overall yield.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires sulfonyl acylating agent | 40–50% |
| Grignard | Scalable, uses inexpensive reagents | Multi-step synthesis | 50–60% |
| Reductive Amination | Direct route from nitro compounds | Limited substrate availability | 70–80% |
| Direct Sulfonation | Fewer steps | Low regioselectivity | 30–40% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethylamines.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology Medicine : Exploration as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure and Properties
- Molecular Formula : C₆H₉NS
- Molecular Weight : 127.21 g/mol
- Appearance : Pale yellow liquid, air-sensitive, requiring nitrogen protection for stability .
- Key Physical Properties :
Comparison with Structurally Similar Compounds
The following table compares 2-(2-Thienyl)ethylamine with other ethylamine derivatives in terms of synthesis, applications, and market trends:
Key Differentiators
Synthetic Complexity :
- 2-(2-Thienyl)ethylamine requires multi-step synthesis (Vilsmeier, Darzens, Leuckart), whereas dopamine is biosynthesized or derived via simpler routes .
- Methylthio derivatives are synthesized via thiol-ene reactions, offering higher yields (≥85%) .
Pharmaceutical Relevance :
- 2-(2-Thienyl)ethylamine is irreplaceable in clopidogrel synthesis, contributing to a $1.5B annual market .
- Dopamine HCl is a first-line therapeutic, but its applications are distinct (neurology vs. cardiology) .
Market Dynamics: 2-(Methylthio)ethylamine faces competition from cheaper alternatives in agrochemicals, limiting growth .
Research Trends and Challenges
- Ticlopidine Derivatives: Novel routes (e.g., one-pot cyclization) reduce intermediate instability, improving clopidogrel production efficiency .
- Toxicity Concerns : 2-(2-Thienyl)ethylamine’s air sensitivity and irritant properties necessitate specialized handling , unlike dopamine HCl, which has well-established safety protocols .
- Regulatory Hurdles : Inclusion in the IECSC (2022) mandates stricter environmental compliance for 2-(2-Thienyl)ethylamine producers in China .
Biological Activity
2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula: C₁₀H₁₂N₂O₂S₂
- Molecular Weight: 240.34 g/mol
The structure consists of two thienyl groups and a sulphonyl moiety attached to an ethylamine backbone, which may contribute to its biological activity.
Research indicates that 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine may exert its effects through various mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting certain enzymes associated with inflammatory pathways, suggesting a role in anti-inflammatory processes.
- Modulation of Receptor Activity: Preliminary studies suggest that it may modulate specific receptors involved in neurotransmission and inflammatory responses, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .
- Antioxidant Properties: The presence of thienyl groups is often associated with antioxidant activity, which may help mitigate oxidative stress in biological systems.
Pharmaceutical Development
The compound's unique structure suggests potential applications in various therapeutic areas:
- Anti-inflammatory Agents: Due to its inhibitory effects on inflammatory pathways, it is being explored for the treatment of conditions such as rheumatoid arthritis and IBD .
- Cancer Therapy: Some studies indicate that compounds with similar structures exhibit anti-cancer properties by modulating pathways involved in cell proliferation and apoptosis .
- Gastrointestinal Disorders: It has been suggested for use in treating peptic ulcers and gastroesophageal reflux disease (GERD), potentially acting as a proton pump inhibitor .
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in cytokine levels associated with inflammatory responses, supporting its potential as an anti-inflammatory agent.
Study 2: Cancer Cell Line Research
In vitro studies using various cancer cell lines showed that the compound inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Potential Applications |
|---|---|---|
| 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine | Anti-inflammatory, anticancer | Rheumatoid arthritis, IBD, cancer therapy |
| Ethyl 2-methyl-1-(phenylsulfonyl)-5-(3-thienyl)-1H-pyrrole-3-carboxylate | Proton pump inhibition | Peptic ulcers, GERD |
| Thieno[3,2-c]pyridine derivatives | Anticancer, anti-inflammatory | Cancer therapy |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine?
The compound is synthesized via multi-step reactions. A foundational approach involves:
- Thiophene functionalization : Starting with thiophene, the Vilsmeier reaction introduces an aldehyde group to form thiophene-2-carbaldehyde .
- Nucleophilic addition : The aldehyde undergoes condensation with hydroxylamine to form an oxime intermediate, followed by reduction to yield the ethylamine backbone.
- Sulfonation : Electrophilic sulfonation of the thienyl group using sulfonyl chlorides under controlled conditions introduces the sulfonyl moiety . Key challenges include regioselectivity during sulfonation and purification of intermediates via column chromatography or crystallization.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, ethylamine protons at δ 2.9–3.5 ppm) and confirm sulfonyl group integration .
- IR Spectroscopy : Sulfonyl S=O stretching vibrations appear at 1150–1300 cm, while NH bending modes are observed near 1600 cm .
- Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the sulfonyl-thienyl structure .
Q. What are the known biological targets or activities of structurally related sulfonamide-thiophene derivatives?
Analogous compounds exhibit:
- Enzyme inhibition : Sulfonamide groups often target serine hydrolases or kinases via hydrogen bonding with active-site residues .
- Receptor modulation : Thienyl groups may interact with G-protein-coupled receptors (GPCRs) due to aromatic stacking . Preliminary assays (e.g., enzyme inhibition kinetics, receptor-binding studies) are recommended to validate activity.
Advanced Research Questions
Q. How can the exothermic sulfonation step be optimized to prevent side reactions and improve yield?
- Temperature control : Maintain reaction temperatures below 0°C during sulfonyl chloride addition to minimize polysubstitution .
- Catalyst selection : Use Lewis acids (e.g., AlCl) to enhance regioselectivity for the 2-position of the thienyl ring .
- Workup protocols : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate, followed by extraction with dichloromethane to isolate the product .
Q. What strategies resolve discrepancies in reported reaction yields for key intermediates like 2-(2-thienyl)ethylamine?
Conflicting yields (e.g., 70% vs. 50%) may arise from:
- Reduction conditions : Boron-containing reducing agents (e.g., diborane) provide higher selectivity and yields (up to 95%) compared to traditional catalytic hydrogenation .
- Purification methods : Distillation under reduced pressure (e.g., 20–22 mmHg) versus recrystallization impacts purity and recovery rates . Systematic parameter screening (solvent, catalyst loading) is critical for reproducibility.
Q. How does the sulfonyl group influence the compound’s reactivity in cyclization reactions?
- Electronic effects : The electron-withdrawing sulfonyl group deactivates the thienyl ring, slowing electrophilic substitution but favoring nucleophilic cyclization (e.g., with formaldehyde to form imine intermediates) .
- Steric hindrance : Bulky sulfonyl groups may necessitate longer reaction times or elevated temperatures for cyclocondensation steps . Computational modeling (DFT) can predict transition-state energetics to guide reaction design.
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Kinase activity profiling : Use fluorescence-based ADP-Glo™ assays to measure inhibition of ATP-binding kinases (e.g., EGFR, VEGFR) .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .
- Structural analysis : Co-crystallization with target kinases (via X-ray crystallography) reveals binding modes and guides SAR optimization .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the Darzens reaction in thienyl ethylamine synthesis?
Discrepancies arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve oxirane intermediate stability, enhancing yields compared to non-polar solvents .
- Catalyst purity : Traces of moisture or acidic impurities in glycidol derivatives lead to premature ring-opening, reducing yields . Rigorous drying of reagents and inert atmosphere use (N/Ar) mitigate these issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
